[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Overview
Description
“[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 459818-67-8 . It has a molecular weight of 212.61 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, methanesulfonyl chloride, a related compound, is typically synthesized by the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis
The IUPAC name for this compound is [(4R)-2,5-dioxo-4-imidazolidinyl]methanesulfonyl chloride . The InChI code is 1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h8H,1H2,(H2,6,7,9) .Physical and Chemical Properties Analysis
The compound has a melting point range of 145-151 degrees Celsius .Scientific Research Applications
Methane Production and Mitigation in Ruminants
Methane (CH4) is a significant greenhouse gas, with ruminant livestock being a major source of emissions. Research focuses on identifying factors affecting CH4 production and exploring mitigation technologies. These include improving nutritional management and ruminal fermentation, adding CH4 inhibitors, and adopting defaunation strategies. Establishing cost-effective methods for reducing CH4 production while enhancing productivity is crucial, emphasizing the need for comprehensive field condition applications (Shibata & Terada, 2010).
Methane in Plant Physiology
Methane has been identified as playing significant roles in plant tolerance against abiotic stresses, including salinity, drought, and heavy metal exposure. It also promotes root development and delays senescence and browning. These findings support the concept that plant-produced CH4 might be part of a survival strategy, offering a potential application in agriculture (Li, Wei, & Shen, 2019).
Methane Emissions from Soils
Methane emissions from soils result from the microbial activities of methanogens and methanotrophs, with methanogens producing CH4 in anaerobic zones and methanotrophs oxidizing it into CO2. This dynamic is crucial for understanding and managing CH4 emissions from wetlands and upland soils. The balance between methanogenesis and methanotrophy, influenced by environmental conditions, is a significant area of research with implications for greenhouse gas management (Mer & Roger, 2001).
Sulfonamides and Environmental Impact
The use of sulfonamides, including compounds similar in functionality to "[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride," has been extensively studied for their environmental impact and applications. These studies encompass a wide range of fields, from drug development to pollution mitigation. Understanding the behavior of sulfonamide compounds in various systems provides valuable insights into their potential applications and environmental interactions, highlighting the importance of continued research in this area (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMKCBTJIZVKF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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